molecular formula C13H10N2O6S B2489241 2-(3-Nitrobenzenesulfonamido)benzoic acid CAS No. 400090-90-6

2-(3-Nitrobenzenesulfonamido)benzoic acid

Cat. No. B2489241
CAS RN: 400090-90-6
M. Wt: 322.29
InChI Key: BKUNPQRMDNFZLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-Nitrobenzenesulfonamido)benzoic acid, such as 2-(4-nitrobenzenesulfonamido)benzoic acid derivatives, involves complex chemical reactions. For instance, the synthesis of a silver(I) complex from 2-(4-nitrobenzenesulfonamido)benzoic acid demonstrates the intricate steps involved, including nitration, dehydration, amidation, and polymerization processes. These steps highlight the compound's reactivity and the potential for creating diverse derivatives for various applications (Bomfim Filho et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-(3-Nitrobenzenesulfonamido)benzoic acid and its derivatives is characterized by single-crystal X-ray diffraction. This analysis reveals the compound's ability to form hydrogen bonds and its polymerization into a two-dimensional framework, demonstrating the structural complexity and versatility of these molecules. The presence of nitro, sulfonamide, and carboxylate groups contributes to a rich variety of interactions, affecting the compound's crystalline structure and stability (Bomfim Filho et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(3-Nitrobenzenesulfonamido)benzoic acid are influenced by its functional groups. Quantum-chemical studies have provided insights into the mechanisms of reactions involving this compound, such as its interactions with albumin and the potential for forming coordination polymers. These studies underscore the compound's reactivity and its ability to engage in complex chemical processes, paving the way for its application in various fields of research (Bomfim Filho et al., 2019).

Scientific Research Applications

Stability and Degradation Studies

Research focusing on the degradation processes of related compounds, such as nitisinone (NTBC), reveals insights into the stability and degradation pathways of synthetic chemicals. NTBC, a triketone herbicide turned medical treatment, demonstrates the importance of understanding chemical stability under various conditions, such as different pH levels and exposure to ultraviolet radiation. Degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) highlight the potential environmental and therapeutic implications of such compounds (Barchańska et al., 2019).

Photosensitive Protecting Groups

The use of photosensitive protecting groups in synthetic chemistry, including groups like 2-nitrobenzyl and 3-nitrophenyl, showcases the utility of nitrobenzene derivatives in facilitating controlled reactions through light-induced deprotection mechanisms. This method holds promise for future applications in developing sophisticated chemical synthesis protocols (Amit et al., 1974).

Health and Environmental Impacts

Understanding the health and environmental impact of benzene derivatives, such as benzoic acid and its use in food and feed additives, is crucial. Studies have shown that benzoic acid can regulate gut functions, demonstrating the interconnectedness of chemical compounds, health, and environmental safety. This research underscores the importance of evaluating the broader implications of using such compounds in various applications (Mao et al., 2019).

Advanced Materials and Pharmacology

The synthesis of cyclic compounds containing aminobenzenesulfonamide highlights the role of nitrobenzene derivatives in developing novel materials and pharmaceutical agents. These compounds exhibit versatility in organic synthesis and pharmaceutical applications, showcasing the potential of nitrobenzene derivatives in contributing to new functional molecules and drugs (Kaneda, 2020).

properties

IUPAC Name

2-[(3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-13(17)11-6-1-2-7-12(11)14-22(20,21)10-5-3-4-9(8-10)15(18)19/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUNPQRMDNFZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrobenzenesulfonamido)benzoic acid

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